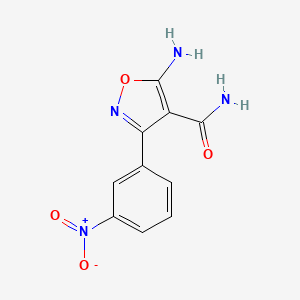
5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide
説明
5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C10H8N4O4 and its molecular weight is 248.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of action
Isoxazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical pathways
Isoxazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
生物活性
5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide (commonly referred to as 5-A-3-NPC) is a compound that has garnered attention due to its significant biological activities, particularly in the field of immunology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of 248.20 g/mol. The compound features an isoxazole ring with an amino group at the 5-position and a nitrophenyl group at the 3-position, which are crucial for its biological activity.
Immunosuppressive Properties
Research indicates that 5-A-3-NPC exhibits strong immunosuppressive activity , particularly in inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs). Studies have shown that this compound can modulate immune responses by affecting cytokine production, notably tumor necrosis factor-alpha (TNF-α), suggesting potential applications in autoimmune diseases and transplant rejection .
Table 1: Summary of Biological Activities
The mechanism underlying the immunosuppressive effects of 5-A-3-NPC appears to be linked to its ability to induce apoptosis in immune cells. In vitro studies using Jurkat T cells demonstrated that treatment with this compound led to increased expression of pro-apoptotic markers such as caspases and Fas, indicating that apoptosis may be a primary mechanism for its immunosuppressive action .
Case Studies and Research Findings
Several studies have focused on the biological activity of isoxazole derivatives, including 5-A-3-NPC:
- Inhibition of PBMC Proliferation : A study demonstrated that 5-A-3-NPC effectively inhibited PHA-induced PBMC proliferation, showcasing its potential as an immunosuppressive agent .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various isoxazole derivatives on human promyelocytic leukemia cell line HL-60. The results indicated that certain derivatives had IC50 values ranging from 86 to 755 μM, with specific compounds exhibiting significant cytotoxicity .
- Apoptotic Pathways : Research on the apoptotic pathways activated by 5-A-3-NPC revealed that it could enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2, further supporting its role in inducing cell death in immune contexts .
Table 2: Comparison of Isoxazole Derivatives and Their Activities
| Compound Name | Activity Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Immunosuppressive | N/A | Induces apoptosis via caspase activation |
| 5-Amino-4-isoxazolecarboxylic Acid | Moderate Immunomodulatory | N/A | Modulates immune response |
| 5-Aminoimidazole-4-carboxamide | Varies | N/A | Different bioactivity |
特性
IUPAC Name |
5-amino-3-(3-nitrophenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c11-9(15)7-8(13-18-10(7)12)5-2-1-3-6(4-5)14(16)17/h1-4H,12H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQUNVGVBAIOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















